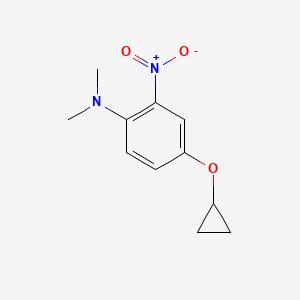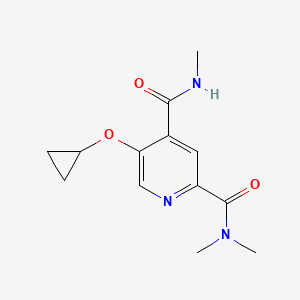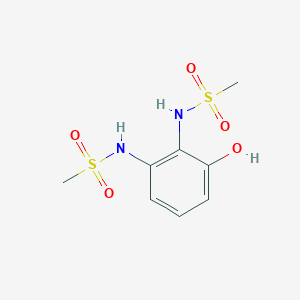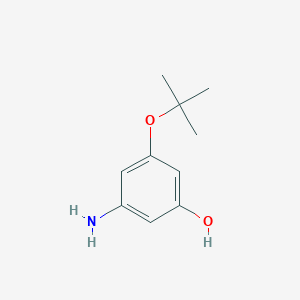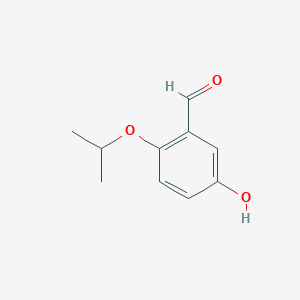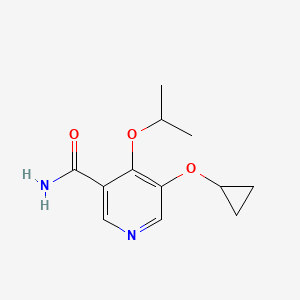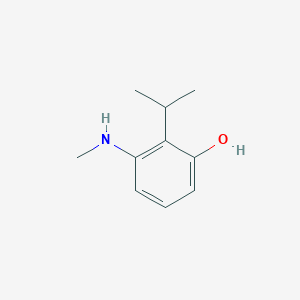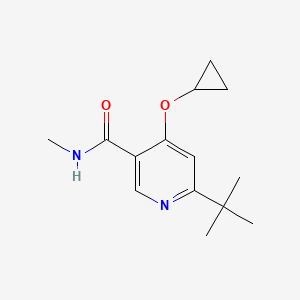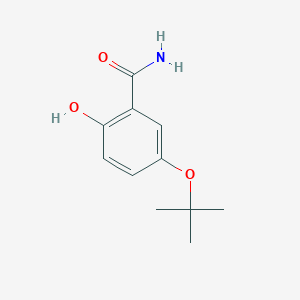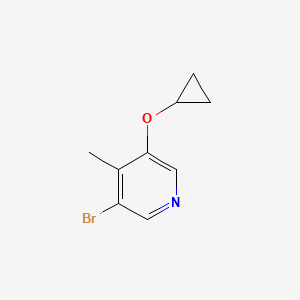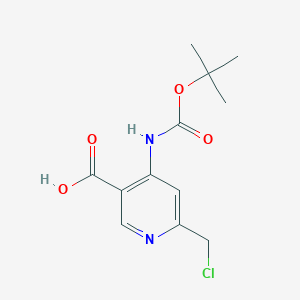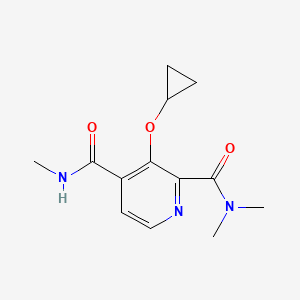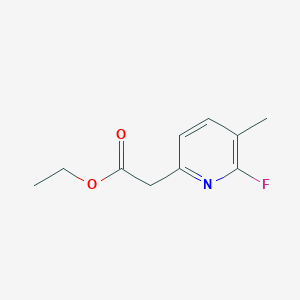
Ethyl 2-fluoro-3-methylpyridine-6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-methylpyridine-6-acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl acetate group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylpyridine.
Acetylation: The pyridine derivative undergoes acetylation using ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or acetic anhydride, under reflux conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-fluoro-3-methylpyridine-6-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-methylpyridine-6-acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-3-methylpyridine-6-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets and modulate various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
2-fluoro-3-methylpyridine: A precursor in the synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
ethyl 2-(6-fluoro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3 |
Clave InChI |
GKCDDNVSGJBQCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



